Iron(III) p-toluenesulfonate
Description
Iron(III) p-toluenesulfonate (Fe(p-Ts)₃, CAS 77214-82-5) is a coordination compound with the molecular formula C₂₁H₂₁FeO₉S₃ and a molecular weight of 569.4260 g/mol. It exists as a red-orange crystalline solid, soluble in polar solvents such as water, ethanol, and methanol . The compound is widely employed as an oxidizing agent and dopant in the synthesis of conductive polymers, notably poly(3,4-ethylenedioxythiophene) (PEDOT), which is critical for applications in capacitors, bioelectronics, and thermoelectric materials . Its dual role as both an oxidant and a source of the p-toluenesulfonate (Tos⁻) dopant anion enables efficient in-situ polymerization of monomers like EDOT, yielding materials with high electrical conductivity (up to 1,000 S/cm) and tunable thermoelectric properties .
Properties
IUPAC Name |
iron(3+);4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCOOOLDFPFPN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FeO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072847 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77214-82-5 | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |
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| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward method involves the reaction of iron(III) chloride (FeCl₃) with p-toluenesulfonic acid (HOTs) in a 1:3 molar ratio:
$$
\text{FeCl}3 + 3 \text{HOTs} \rightarrow \text{Fe(OTs)}3 + 3 \text{HCl} $$
This exothermic reaction proceeds under anhydrous conditions at elevated temperatures (120–160°C) to drive off gaseous HCl, favoring product formation.
Procedural Details
- Reactant Preparation : Anhydrous FeCl₃ (11.5 mmol) and HOTs (36.0 mmol) are combined in a reflux apparatus.
- Heating and HCl Evolution : The mixture is heated to 160°C for 15–20 minutes until HCl evolution ceases.
- Purification : The crude product is dissolved in a 25:2 acetonitrile-methanol mixture, filtered, and cooled to precipitate pale green crystals.
- Yield and Purity : This method achieves ~85% yield with elemental analysis confirming stoichiometry (C: 44.5% calc., 44.9% obs.; Fe: 9.13% calc., 8.53% obs.).
Challenges and Optimizations
- HCl Management : Requires fume hoods or trapping systems to handle corrosive HCl gas.
- Solvent Selection : Methanol and acetonitrile optimize solubility, but residual solvents may necessitate vacuum drying.
Hydroxide-Mediated Synthesis via Ammonium Ferric Sulfate
Reaction Pathway
This two-step method, patented by CN102911089B, leverages iron(III) hydroxide as an intermediate:
$$
6 \text{NaOH} + 2 \text{NH}4\text{Fe(SO}4\text{)}2 \rightarrow 2 \text{Fe(OH)}3 + (\text{NH}4)2\text{SO}4 + 3 \text{Na}2\text{SO}4 $$
$$
\text{Fe(OH)}3 + 3 \text{HOTs} \rightarrow \text{Fe(OTs)}3 + 3 \text{H}2\text{O} $$
The hydroxide intermediate enhances reactivity with HOTs, ensuring near-quantitative conversion.
Step-by-Step Protocol
- Precipitation of Fe(OH)₃ :
- Ammonium ferric sulfate (70.7 mmol) is dissolved in water and treated with 30% NaOH (pH 7.0–9.0).
- The resulting Fe(OH)₃ precipitate is washed until supernatant conductivity <100 µS/cm.
- Suspension Drying : The colloid is air-dried to retain residual moisture, critical for subsequent reactivity.
- Acid Reaction : Fe(OH)₃ is reacted with HOTs (1:3 molar ratio) at 80°C for 5 hours.
- Crystallization : The solution is concentrated under reduced pressure, cooled to 10°C, and crystallized.
- Yield : 88.5% with elemental analysis (C: 33.2% calc., 33.7% obs.; Fe: 11.0% calc., 11.5% obs.).
Advantages Over Direct Synthesis
- Reduced Corrosivity : Eliminates HCl generation, enhancing safety.
- Scalability : Suitable for industrial production due to mild conditions and high yield.
Characterization and Analytical Data
Elemental Composition
Table 1 compares theoretical and observed elemental analysis for anhydrous Fe(OTs)₃:
| Component | Calculated (%) | Observed (%) | Source |
|---|---|---|---|
| Carbon | 44.5 | 44.9 | |
| Hydrogen | 3.79 | 3.78 | |
| Iron | 9.13 | 8.53 |
Infrared Spectroscopy
Key IR bands (cm⁻¹) for Fe(OTs)₃·6H₂O:
Solubility Profile
Industrial-Scale Production Insights
Patent-Optimized Method (CN102911089B)
Quality Control Measures
- In-Process Checks : pH monitoring during Fe(OH)₃ precipitation ensures optimal reactivity.
- Final Product Testing : X-ray diffraction confirms crystallinity, while ICP-MS verifies iron content.
Comparative Evaluation of Synthetic Routes
| Parameter | Direct Reaction (FeCl₃) | Hydroxide-Mediated Route |
|---|---|---|
| Yield (%) | 85 | 88.5 |
| Purity (Fe Content) | 8.53% | 11.5% |
| Scalability | Lab-scale | Industrial |
| Safety | Low (HCl hazard) | High |
| Cost | High | Low |
Chemical Reactions Analysis
Acetylation and Acylation Reactions
Fe(OTs)₃ efficiently catalyzes acetylations of alcohols, phenols, and aldehydes:
Notably, tertiary alcohols show limited reactivity (<50% yield), attributed to steric hindrance .
Multicomponent Reactions
Fe(OTs)₃ catalyzes the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones/thiones:
Oxidative Polymerization of EDOT
Fe(OTs)₃ serves as an oxidant in synthesizing poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms:
Oxygen Reduction Reaction (ORR)
Fe(OTs)₃-derived catalysts exhibit promising ORR activity in fuel cells:
| Catalyst Composition | Onset Potential (V vs. RHE) | Electron Transfer Number (n) |
|---|---|---|
| Fe-N-S/Carbon | 0.91 | 3.8–3.9 |
| Pt/C (reference) | 0.95 | 4.0 |
Key Advantages :
Pollutant Degradation
Fe(OTs)₃ activates peroxymonosulfate (PMS) for degrading organic pollutants:
-
Mechanism : Fe³⁺ → Fe²⁺ cycling generates sulfate radicals (SO₄- ⁻) .
-
Efficiency : >90% degradation of bisphenol A within 30 min .
Analytical Detection
Used in colorimetric assays for detecting:
Scientific Research Applications
Catalysis in Organic Synthesis
Overview:
Iron(III) p-toluenesulfonate is recognized as a highly efficient Lewis acid catalyst in organic reactions. Its ability to enhance reaction rates and selectivity is particularly valuable in the pharmaceutical industry.
Key Reactions:
- Acetylation of Alcohols and Phenols: The compound effectively catalyzes the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating high efficiency with low catalyst loadings (2.0 mol%) .
- Synthesis of Polyhydroquinolines: It has been utilized in a one-pot synthesis method for polyhydroquinolines via the Hantzsch reaction, although results varied compared to other catalysts like bismuth(III) bromide .
Case Study:
A study highlighted its role in the acetylation of various substrates, yielding good to excellent product yields with minimal environmental impact due to its non-toxic nature .
Environmental Remediation
Overview:
this compound is employed in wastewater treatment processes, aiding in the removal of pollutants. This application is crucial for industries aiming to minimize their environmental footprint.
Mechanism:
The compound acts by facilitating chemical reactions that break down harmful substances into less toxic forms, thus enhancing water quality .
Analytical Chemistry
Overview:
In analytical applications, this compound serves as a reagent for detecting and quantifying specific substances. This is particularly useful in quality control across various sectors, including food and beverage industries.
Applications:
- Used in methods that require precise measurements of compounds due to its sensitivity and effectiveness as an oxidizing agent .
Material Science
Overview:
The compound plays a significant role in material science, particularly in the development of conductive polymers and advanced materials.
Applications:
- Conductive Polymers: this compound is used as a dopant in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It aids in forming conductive porous composites that can be utilized in electronic devices .
- Magnetic Nanoparticles: The compound is also involved in synthesizing magnetic nanoparticles for drug delivery systems and imaging technologies .
Synthesis of Conductive Materials
Case Study:
Research has shown that using this compound during the polymerization of EDOT leads to the formation of conductive materials with desirable properties for electronic applications . The study utilized various characterization techniques such as scanning electron microscopy (SEM) to analyze the structural integrity and conductivity of the resultant materials.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Catalysis | Acetylation reactions, polyhydroquinoline synthesis | High efficiency, low catalyst loading |
| Environmental Remediation | Wastewater treatment | Reduction of pollutants |
| Analytical Chemistry | Detection and quantification of substances | High sensitivity |
| Material Science | Development of conductive polymers, magnetic nanoparticles | Enhanced electrical properties |
Mechanism of Action
The mechanism of action of iron(III) p-toluenesulfonate involves its ability to act as an oxidizing agent and a catalyst. As an oxidizing agent, it facilitates the transfer of electrons from the substrate to the iron center, resulting in the formation of oxidized products. As a catalyst, it provides an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Oxidizing Strength and Reaction Efficiency
Iron(III) p-toluenesulfonate exhibits moderate oxidizing strength compared to other iron(III) salts. Key comparisons include:
| Compound | Oxidizing Strength | Yield in EDOT Polymerization | Key Reaction Conditions |
|---|---|---|---|
| Fe(p-Ts)₃ | Moderate | 63% (isolated yield) | Alcohol solvents, 25–80°C |
| Fe(ClO₄)₃ (iron(III) perchlorate) | High | 64% | Explosive risk at high scales |
| Fe(OTf)₃ (iron(III) triflate) | High | 64% | Cost-prohibitive for large-scale |
| FeCl₃ (iron(III) chloride) | Moderate | Not reported | Aqueous or polar aprotic solvents |
Solubility and Solvent Compatibility
Fe(p-Ts)₃’s solubility in alcohols (e.g., methanol, ethanol) is a critical advantage for synthesizing PEDOT, as EDOT monomers are hydrophobic. In contrast, FeCl₃ is primarily water-soluble, limiting its utility in non-aqueous systems . Sodium persulfate (Na₂S₂O₈) and ammonium persulfate ((NH₄)₂S₂O₈), while water-soluble, generate sulfate byproducts that may require purification steps .
Electrical and Material Properties
PEDOT synthesized with Fe(p-Ts)₃ exhibits superior electrical conductivity (up to 1,000 S/cm) compared to FeCl₃-derived PEDOT (~10–100 S/cm) due to the Tos⁻ dopant’s optimal integration into the polymer matrix . The Tos⁻ anion also enhances mechanical flexibility, making Fe(p-Ts)₃-synthesized PEDOT suitable for flexible electronics .
Conductive Polymers
Fe(p-Ts)₃ is the oxidant of choice for vapor-phase polymerization (VPP) and in-situ synthesis of PEDOT:Tos, which is used in:
- Solid-state capacitors : High capacitance density due to Tos⁻’s thermal stability .
- Thermoelectric materials : PEDOT:Tos achieves a power factor of 100–200 μW/m·K², outperforming FeCl₃-doped PEDOT .
- Bioelectronics : Biocompatible PEDOT:Tos films for neural interfaces, leveraging Fe(p-Ts)₃’s compatibility with biopolymer templates .
Industrial Scalability
Fe(p-Ts)₃’s non-explosive nature makes it safer for large-scale production compared to Fe(ClO₄)₃. However, its cost drives research into hybrid systems, such as combining Fe(p-Ts)₃ with persulfates to balance efficiency and expense .
Biological Activity
Iron(III) p-toluenesulfonate (Fe(OTs)₃) is a versatile compound with significant biological activity and applications in various fields, including organic synthesis, electrochemistry, and materials science. This article provides an in-depth exploration of its biological activity, synthesizing findings from diverse research studies.
This compound is synthesized through the reaction of iron(III) chloride with sodium p-toluenesulfinate. The resulting compound is a black solid that is soluble in water and exhibits reactivity with air and light, making it suitable for various catalytic processes .
Biological Activity
1. Catalytic Applications in Organic Synthesis
This compound has been identified as an efficient catalyst for several organic reactions, including:
- Acetylation of Alcohols and Phenols : It facilitates the acetylation of primary and secondary alcohols, phenols, and aldehydes, demonstrating a high degree of efficiency with low catalyst loading (2.0-5.0 mol%) under mild conditions .
- Biginelli Reaction : It serves as a catalyst for the Biginelli reaction, which synthesizes dihydropyrimidinones known for their biological activities, such as antimicrobial properties .
- Allylation Reactions : The compound has been utilized in the allylation of acetals and aldehydes, showcasing its utility in forming complex organic molecules with potential pharmaceutical applications .
2. Conductive Polymers
Research indicates that this compound plays a crucial role in the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). It acts as an oxidant during vapor phase polymerization, enhancing the electrical conductivity of the resulting materials . These conductive polymers have applications in flexible electronics and sensors.
Case Study 1: Conductive Composites
A study evaluated the effect of this compound on the preparation of conductive porous composites using biomass waste-based starch templates. The interaction between iron ions and starch was confirmed through infrared spectroscopy, indicating successful incorporation of iron into the polymer matrix . The resulting composites exhibited enhanced conductivity and potential for use in electronic applications.
Case Study 2: Polymerization Processes
In another investigation, this compound was used to hydrolyze microcrystalline cellulose and facilitate the in situ polymerization of thiophene derivatives. This process highlighted the compound's role as an effective catalyst in creating bio-based materials with desirable electronic properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthesis methods for high-purity Iron(III) p-toluenesulfonate, and how can purity be validated experimentally?
this compound is synthesized by reacting high-purity nitric acid-derived iron sources with p-toluenesulfonic acid. A common method involves mixing methylbenzenesulfonic acid (electronic grade) with ferric nitrate in aqueous solution, followed by reduction using hydrazine hydrate to remove impurities. Post-synthesis, vacuum drying and recrystallization in low-molecular-weight alcohols (e.g., ethanol or butanol) yield a high-purity product. Purity validation requires inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal ions, ion chromatography for sulfate/tosylate balance, and thermogravimetric analysis (TGA) to confirm hydration states .
Q. How do solubility and solvent selection impact the handling and reactivity of this compound in polymerization reactions?
The compound is highly soluble in polar solvents (water, ethanol, methanol) but insoluble in non-polar solvents. Solvent choice directly affects reaction kinetics: aqueous solutions enable rapid EDOT (3,4-ethylenedioxythiophene) polymerization for conductive polymers, while butanol-based solutions (e.g., Clevios™ CB 40 V2) provide slower kinetics, favoring uniform thin-film deposition. Pre-drying solvents to <50 ppm water is critical to prevent premature hydrolysis of the Fe³⁺ complex .
Advanced Research Questions
Q. What experimental strategies mitigate thermal decomposition of this compound during vapor-phase polymerization?
this compound decomposes above 150°C, limiting its use in vapor-phase polymerization. To address this, pre-application of the oxidant in liquid phase (e.g., spin-coating) followed by low-temperature annealing (<120°C) preserves oxidant integrity. Alternatively, hybrid systems combining Fe(III) tosylate with more stable oxidants (e.g., FeCl₃) in dual-source sublimation setups can enhance conformality on complex substrates .
Q. How does counterion composition (e.g., tosylate vs. chloride) influence the conductivity of PEDOT films synthesized with this compound?
Tosylate counterions reduce Coulombic trapping in PEDOT films compared to chloride, yielding higher conductivity (10–300 S/cm vs. 1–10 S/cm). However, residual tosylate can act as a charge-carrier scavenger. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are used to correlate counterion retention with charge transport properties. Post-treatment rinsing with ethanol reduces residual tosylate by 60–80% .
Q. What analytical techniques resolve contradictions in reported hydration states of this compound batches?
Discrepancies arise from varying synthesis conditions (e.g., vacuum drying efficiency). TGA coupled with Karl Fischer titration quantifies free vs. bound water. For hexahydrate forms (e.g., CAS 312619-41-3), differential scanning calorimetry (DSC) identifies endothermic peaks at 85–95°C (water loss) and 294–306°C (decomposition). Single-crystal X-ray diffraction confirms structural hydration .
Q. How can trace p-toluenesulfonate impurities in pharmaceutical intermediates be detected and quantified when using this compound as a catalyst?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) with a self-developed platform enables detection limits of 0.1 ppb for genotoxic p-toluenesulfonate impurities. Derivatization with pentafluorobenzyl bromide enhances volatility, while multiple reaction monitoring (MRM) of m/z 171→91 transitions improves specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Methodological Tables
Table 1. Key Properties of this compound
Table 2. Common Analytical Techniques for Quality Control
| Technique | Application | Reference |
|---|---|---|
| ICP-MS | Quantification of Fe³⁺ and metal impurities | |
| GC-MS/MS | Detection of tosylate impurities | |
| TGA-DSC | Hydration state and thermal stability | |
| EIS | Charge transport in PEDOT films |
Key Research Considerations
- Contradictions in Data : Molecular weight discrepancies (e.g., 569.43 vs. 677.52 g/mol) reflect anhydrous vs. hexahydrate forms. Always specify hydration state in experimental protocols .
- Advanced Applications : Prioritize Fe(III) tosylate over FeCl₃ for high-conductivity PEDOT, but optimize post-rinsing to minimize residual tosylate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
